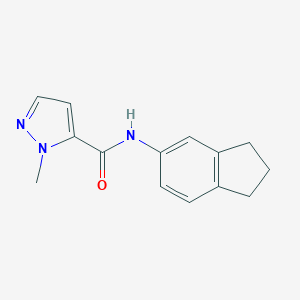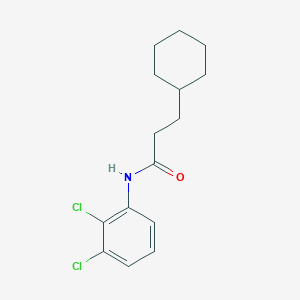![molecular formula C31H26N2O4 B443814 N~9~-{3-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B443814.png)
N~9~-{3-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~9~-{3-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of two xanthene moieties linked by a propyl chain with an amide group. The xanthene core is a tricyclic aromatic system that is often used in the synthesis of dyes and fluorescent markers due to its photophysical properties.
Métodos De Preparación
The synthesis of N9-{3-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions. The resulting xanthene derivative is then subjected to further functionalization to introduce the amide group and the propyl linker.
Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalyst choice are optimized to achieve the desired product efficiently.
Análisis De Reacciones Químicas
N~9~-{3-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings in the xanthene core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N~9~-{3-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a fluorescent marker in various analytical techniques.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its vibrant fluorescence.
Mecanismo De Acción
The mechanism of action of N9-{3-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE is primarily based on its ability to fluoresce under specific conditions. The xanthene core absorbs light at a particular wavelength and emits light at a different wavelength, making it useful as a fluorescent probe. The molecular targets and pathways involved in its action depend on the specific application, such as binding to proteins or nucleic acids in biological systems.
Comparación Con Compuestos Similares
N~9~-{3-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE can be compared with other xanthene derivatives, such as fluorescein and rhodamine. While all these compounds share a similar xanthene core, they differ in their functional groups and properties:
Fluorescein: Known for its high fluorescence quantum yield and is widely used in microscopy and flow cytometry.
Rhodamine: Exhibits strong fluorescence and is used in various staining techniques.
The uniqueness of N9-{3-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE lies in its specific structural modifications, which can be tailored for particular applications, offering versatility in scientific research and industrial uses.
Propiedades
Fórmula molecular |
C31H26N2O4 |
|---|---|
Peso molecular |
490.5g/mol |
Nombre IUPAC |
N-[3-(9H-xanthene-9-carbonylamino)propyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C31H26N2O4/c34-30(28-20-10-1-5-14-24(20)36-25-15-6-2-11-21(25)28)32-18-9-19-33-31(35)29-22-12-3-7-16-26(22)37-27-17-8-4-13-23(27)29/h1-8,10-17,28-29H,9,18-19H2,(H,32,34)(H,33,35) |
Clave InChI |
LFGVVNBSQDENIG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCNC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCNC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-bromophenyl)-3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443731.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443732.png)
![9-(2-furyl)-5-hexanoyl-6-(3-nitrophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B443733.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443736.png)
![5-(4-bromophenyl)-3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443738.png)
![9-(2-furyl)-6-(3-nitrophenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B443739.png)

![N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443742.png)

![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B443745.png)
![2-Amino-4-(3-methylphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B443746.png)
![3-bromo-5-(5-bromo-2-furyl)-N-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443747.png)
![2-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B443752.png)
![5-(4-bromophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443754.png)
